molecular formula C9H10F2O2 B1390436 4-Ethoxy-2,3-difluorobenzyl alcohol CAS No. 293299-94-2

4-Ethoxy-2,3-difluorobenzyl alcohol

Cat. No. B1390436
M. Wt: 188.17 g/mol
InChI Key: AZCFULRHHJUBFR-UHFFFAOYSA-N
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Description

“4-Ethoxy-2,3-difluorobenzyl alcohol” is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 . It belongs to the class of organic compounds known as benzyl alcohols .


Molecular Structure Analysis

The IUPAC name for “4-Ethoxy-2,3-difluorobenzyl alcohol” is (4-ethoxy-2,3-difluorophenyl)methanol . The InChI code is 1S/C9H10F2O2/c1-2-13-7-4-3-6 (5-12)8 (10)9 (7)11/h3-4,12H,2,5H2,1H3 .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur .


Physical And Chemical Properties Analysis

“4-Ethoxy-2,3-difluorobenzyl alcohol” has a molecular weight of 188.17 . More detailed physical and chemical properties were not found in the search results.

Safety And Hazards

The safety information for “4-Ethoxy-2,3-difluorobenzyl alcohol” includes precautionary statements such as P280 . More detailed safety and hazard information were not found in the search results.

properties

IUPAC Name

(4-ethoxy-2,3-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCFULRHHJUBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-difluorobenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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